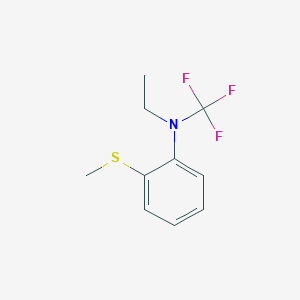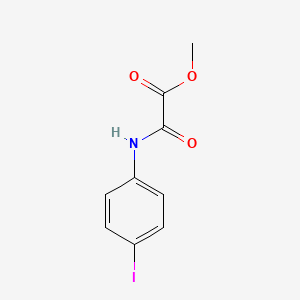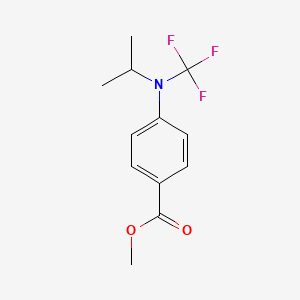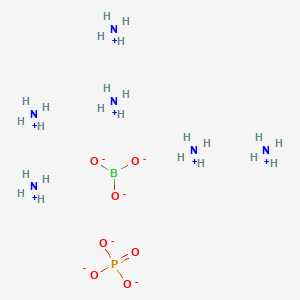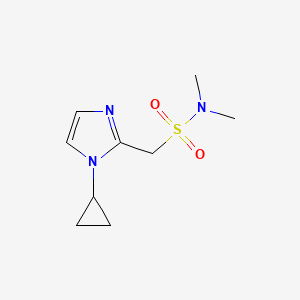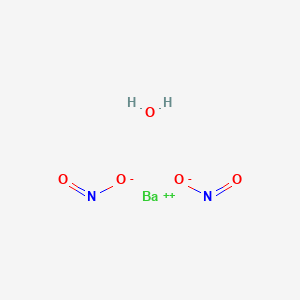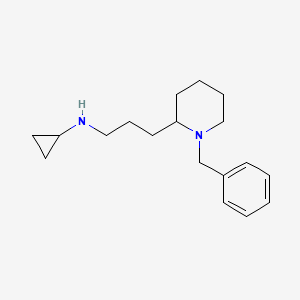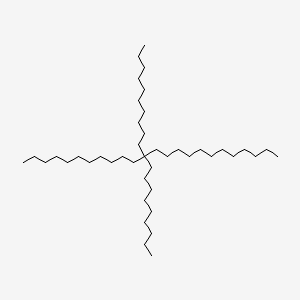
12-Decyl-12-nonyltetracosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Decyl-12-nonyltetracosane is a long-chain hydrocarbon with the molecular formula C43H88. It is a member of the alkane family, characterized by its saturated carbon chain structure. This compound is notable for its high molecular weight and unique structural properties, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Decyl-12-nonyltetracosane typically involves the coupling of decyl and nonyl groups to a tetracosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This method involves the reaction of a decylmagnesium bromide with a nonyl halide in the presence of a tetracosane backbone.
Friedel-Crafts Alkylation: This approach uses a decyl chloride and nonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate the tetracosane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon, to hydrogenate the precursor compounds, resulting in the formation of the desired alkane.
Fractional Distillation: This technique is used to purify the compound by separating it from other hydrocarbons based on differences in boiling points.
化学反応の分析
Types of Reactions
12-Decyl-12-nonyltetracosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenation reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated alkanes.
科学的研究の応用
12-Decyl-12-nonyltetracosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 12-Decyl-12-nonyltetracosane involves its interaction with molecular targets and pathways, such as:
Hydrophobic Interactions: The compound’s long hydrocarbon chain allows it to interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability.
Lipid Bilayer Integration: It can integrate into lipid bilayers, influencing the structural and functional properties of cell membranes.
類似化合物との比較
Similar Compounds
Tetracosane: A straight-chain alkane with 24 carbon atoms.
Nonadecane: A straight-chain alkane with 19 carbon atoms.
Decane: A straight-chain alkane with 10 carbon atoms.
Uniqueness
12-Decyl-12-nonyltetracosane is unique due to its specific combination of decyl and nonyl groups attached to a tetracosane backbone. This structural arrangement imparts distinct physical and chemical properties, such as higher molecular weight and increased hydrophobicity, compared to other similar alkanes.
特性
CAS番号 |
55320-13-3 |
|---|---|
分子式 |
C43H88 |
分子量 |
605.2 g/mol |
IUPAC名 |
12-decyl-12-nonyltetracosane |
InChI |
InChI=1S/C43H88/c1-5-9-13-17-21-24-26-30-34-38-42-43(39-35-31-27-20-16-12-8-4,40-36-32-28-23-19-15-11-7-3)41-37-33-29-25-22-18-14-10-6-2/h5-42H2,1-4H3 |
InChIキー |
WNKFQUQYJIMZNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5,7,9-Pentaazaspiro[5.5]undecane](/img/structure/B13960037.png)

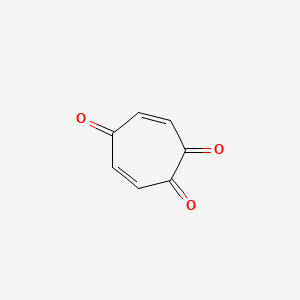
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13960061.png)
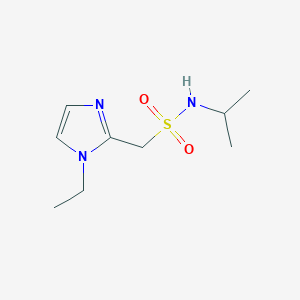
![2-{Ethyl[4-(hydroxymethyl)-3-methylphenyl]amino}ethanol](/img/structure/B13960078.png)
